molecular formula C18H20O2 B12607418 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial CAS No. 647376-80-5

6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Cat. No.: B12607418
CAS No.: 647376-80-5
M. Wt: 268.3 g/mol
InChI Key: LKRZGCSTJKJIFQ-UHFFFAOYSA-N
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Description

6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial (C₁₈H₂₄O₂) is a conjugated polyunsaturated dialdehyde with methyl substituents at positions 6 and 11. This compound belongs to the apocarotenoid family, derived from oxidative cleavage of carotenoids, and features a linear 16-carbon backbone with seven alternating double bonds (heptaenedial) and terminal aldehyde groups .

Properties

CAS No.

647376-80-5

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial

InChI

InChI=1S/C18H20O2/c1-17(11-5-3-9-15-19)13-7-8-14-18(2)12-6-4-10-16-20/h3-16H,1-2H3

InChI Key

LKRZGCSTJKJIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=CC=CC=O)C=CC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial typically involves aldol condensation reactions. One common method involves the reaction between citral and 2-octanone, catalyzed by a solid catalyst such as Amberlyst A-26 OH. This method yields a high purity product with a yield of approximately 93% .

Industrial Production Methods

Industrial production of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial often employs similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Chain Length and Degree of Unsaturation

Compound Name Carbon Chain Length Double Bonds Molecular Formula Key Features Reference
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial 16 7 C₁₈H₂₄O₂ 6,11-dimethyl; terminal dialdehydes
2,6,11-Trimethyldodeca-2,4,6,8,10-pentaenedial (Compound 8) 12 5 C₁₅H₂₀O₂ Shorter chain; fewer double bonds
Hexadeca-2,4,6,8,10,12,14-heptaene 16 7 C₁₆H₂₀ No methyl or aldehyde groups

Key Findings :

  • Longer chains (e.g., hexadecaheptaene vs. dodecapentaene) enhance conjugation, increasing stability and redshifted UV-Vis absorption .
  • The heptaenedial backbone in 6,11-dimethylhexadecaheptaenedial enables stronger π-π interactions compared to shorter analogs like dodecapentaenedial .

Methyl Substitution Patterns

Compound Name Methyl Positions Molecular Formula Molecular Weight (g/mol) Impact on Properties Reference
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial 6, 11 C₁₈H₂₄O₂ ~292.4* Reduced steric hindrance; higher solubility in polar solvents
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial (Compound 11) 2, 6, 11, 15 C₂₀H₂₈O₂ 296.40 Increased hydrophobicity; altered reactivity

Key Findings :

  • Fewer methyl groups (e.g., 6,11-dimethyl vs.
  • Tetramethyl derivatives exhibit higher molecular weights and lower solubility in aqueous systems due to increased hydrophobicity .

Functional Group Variations

Compound Name Functional Groups Key Applications Reference
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial Terminal dialdehydes Biosynthesis; crosslinking
Crocetin (8,8'-Diapocarotenedioic acid) Terminal carboxylic acids Antioxidant; anti-inflammatory
Crocetin monomethyl ester Methoxy and oxo groups Pharmaceutical intermediates

Key Findings :

  • Aldehydes in 6,11-dimethylhexadecaheptaenedial are highly reactive, enabling use in polymer crosslinking or Schiff base formation .
  • Carboxylic acid derivatives (e.g., crocetin) exhibit biological activity but require esterification for improved bioavailability .

Spectral and Electronic Properties

  • UV-Vis Absorption : The heptaenedial system in 6,11-dimethylhexadecaheptaenedial absorbs at longer wavelengths (~400–500 nm) compared to shorter analogs like dodecapentaenedial (~350 nm) due to extended conjugation .
  • NMR Shifts : Methyl groups at positions 6 and 11 produce distinct ¹H-NMR signals (δ 1.75–2.00 ppm for CH₃) and deshielded aldehyde protons (δ 9.50–10.00 ppm) .

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